3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 693829-60-6
VCID: VC21507233
InChI: InChI=1S/C20H22N2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-14-6-8-15(9-7-14)22-10-4-5-18(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4g/mol

3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

CAS No.: 693829-60-6

Cat. No.: VC21507233

Molecular Formula: C20H22N2O5

Molecular Weight: 370.4g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide - 693829-60-6

Specification

CAS No. 693829-60-6
Molecular Formula C20H22N2O5
Molecular Weight 370.4g/mol
IUPAC Name 3,4,5-trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C20H22N2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-14-6-8-15(9-7-14)22-10-4-5-18(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Standard InChI Key DRTBTXIRJDDFPP-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O

Introduction

Chemical Structure and Properties

3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is characterized by its distinct chemical composition and molecular architecture. The compound consists of a benzamide core with three methoxy groups at positions 3, 4, and 5, connected to a phenyl ring that contains a 2-oxopyrrolidin-1-yl substituent.

Basic Chemical Information

The compound presents specific chemical characteristics that define its identity and potential reactivity profiles.

PropertyValue
Molecular FormulaC20H22N2O5
Molecular Weight370.40 g/mol
Physical FormSolid
SMILES NotationCOC1=CC(C(NC2=CC=C(N3CCCC3=O)C=C2)=O)=CC(OC)=C1OC
InChI1S/C20H22N2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-14-6-8-15(9-7-14)22-10-4-5-18(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
InChI KeyDRTBTXIRJDDFPP-UHFFFAOYSA-N

The compound contains several functional groups that contribute to its chemical behavior and potential biological interactions :

  • Trimethoxybenzene group: Provides lipophilicity and potential for hydrogen bonding

  • Amide linkage: Offers hydrogen bond donor/acceptor capabilities

  • Pyrrolidinone moiety: Introduces a cyclic amide with additional hydrogen bonding potential

Structural Features and Conformation

The molecular structure of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can be divided into three main components:

  • 3,4,5-Trimethoxybenzene portion: A benzene ring substituted with three methoxy groups at positions 3, 4, and 5

  • Central amide linkage: Connects the trimethoxybenzene to the phenyl group

  • 4-(2-Oxopyrrolidin-1-yl)phenyl group: A phenyl ring with a 2-oxopyrrolidinyl substituent at the para position

This structural arrangement creates a molecule with multiple sites for potential interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Pharmacological Relevance

The structural features of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide suggest potential pharmacological activity across several therapeutic areas. The presence of the trimethoxybenzamide moiety is particularly significant as this structural element appears in various bioactive compounds.

Potential TargetStructural Basis for InteractionPossible Therapeutic Relevance
Histone DeacetylaseBenzamide scaffoldEpigenetic regulation, cancer therapy
Serotonin ReceptorsTrimethoxyphenyl groupNeuropsychiatric applications
TubulinTrimethoxy substitution patternAnti-mitotic activity
Cannabinoid ReceptorsAmide linkage with aromatic groupsPain management, anti-inflammatory

The compound's structural similarity to certain histone deacetylase (HDAC) inhibitors suggests it may possess activity in this area, which is relevant to cancer research and other therapeutic applications .

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) for 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide provides insights into how structural modifications might affect its biological activity.

Key Structural Elements and Their Functions

Several structural features may contribute to the compound's potential biological activity:

  • The 3,4,5-trimethoxy substitution pattern on the benzene ring is a common pharmacophore in many bioactive molecules, including certain anticancer agents and neurological drugs

  • The amide linkage serves as both a hydrogen bond acceptor and a rigid connector between aromatic systems

  • The 2-oxopyrrolidinyl group introduces additional hydrogen bond acceptors and a specific three-dimensional shape that may facilitate binding to protein targets

Comparison with Related Compounds

While specific research on 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is limited in the provided sources, structural similarities with other bioactive compounds can provide valuable insights.

Related Compound ClassShared Structural FeaturesDifferential FeaturesBiological Activity
HDAC InhibitorsBenzamide coreDifferent zinc-binding groupsEpigenetic regulation
Tubulin Inhibitors3,4,5-Trimethoxy patternVarious linkers and terminal groupsAnti-mitotic activity
Serotonergic AgentsMethoxylated aromatic ringsDifferent amine configurationsNeurological effects

Physical and Chemical Properties

Understanding the physical and chemical properties of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is crucial for formulation development and handling procedures.

Solubility and Stability

Based on its chemical structure, predictions about solubility and stability can be made:

PropertyExpected CharacteristicRationale
Water SolubilityLimitedHigh molecular weight and presence of multiple aromatic rings
Organic Solvent SolubilityGood in polar aprotic solventsPresence of amide and ether functionalities
pH StabilityRelatively stable at physiological pHNo readily hydrolyzable bonds at neutral pH
Thermal StabilityModerate to goodAbsence of highly reactive functional groups

Analytical Methods for Characterization

Proper characterization of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is essential for confirming its identity, purity, and structural features.

Spectroscopic Techniques

Several spectroscopic methods would be appropriate for analyzing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would show characteristic signals for:

      • Aromatic protons from both phenyl rings

      • Methoxy protons (typically ~3.7-3.9 ppm)

      • Pyrrolidinone ring protons

      • Amide NH proton (typically ~8-10 ppm)

    • ¹³C NMR would provide confirmation of all carbon environments

  • Infrared (IR) Spectroscopy

    • Expected key bands:

      • Amide C=O stretch (~1640-1690 cm⁻¹)

      • Pyrrolidinone C=O stretch (~1680-1700 cm⁻¹)

      • C-O-C stretch from methoxy groups (~1200-1250 cm⁻¹)

      • N-H stretch (~3300-3400 cm⁻¹)

  • Mass Spectrometry

    • Expected molecular ion peak at m/z 370.40

    • Characteristic fragmentation patterns involving loss of methoxy groups and cleavage at the amide bond

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